molecular formula C11H14FNO2 B2496995 Ethyl N-(4-fluorophenyl)alaninate CAS No. 98926-59-1

Ethyl N-(4-fluorophenyl)alaninate

Cat. No.: B2496995
CAS No.: 98926-59-1
M. Wt: 211.236
InChI Key: OGSKLRNKYVULDT-UHFFFAOYSA-N
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Description

Ethyl N-(4-fluorophenyl)alaninate is a non-natural amino acid derivative with the molecular formula C11H14FNO2 and a molecular weight of 211.236. This compound has garnered attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(4-fluorophenyl)alaninate can be synthesized through various synthetic routes. One common method involves the esterification of N-(4-fluorophenyl)alanine with ethanol in the presence of a suitable catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-fluorophenyl)alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-(4-fluorophenyl)alaninate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl N-(4-fluorophenyl)alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl N-(4-fluorophenyl)alaninate can be compared with other similar compounds, such as:

  • Ethyl N-(4-chlorophenyl)alaninate
  • Ethyl N-(4-bromophenyl)alaninate
  • Ethyl N-(4-methylphenyl)alaninate

These compounds share similar structures but differ in their substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-(4-fluoroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSKLRNKYVULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98926-59-1
Record name ethyl 2-[(4-fluorophenyl)amino]propanoate
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